molecular formula C9H11NO3 B8468336 5-isopropyl-2-nitrophenol

5-isopropyl-2-nitrophenol

Cat. No.: B8468336
M. Wt: 181.19 g/mol
InChI Key: QJJGPZTVVISLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isopropyl-2-nitrophenol is an organic compound with the molecular formula C9H11NO3 It is a nitrophenol derivative, characterized by the presence of a nitro group (-NO2) and an isopropyl group (-CH(CH3)2) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-2-nitrophenol typically involves the nitration of 3-isopropylphenol. One common method includes dissolving 3-isopropylphenol in methylene chloride, followed by the addition of sodium nitrate and sulfuric acid. A catalytic amount of sodium nitrite is then added, and the mixture is stirred for 24 hours. The reaction mixture is then diluted with methylene chloride, extracted with water, dried over magnesium sulfate, and filtered. The solvent is evaporated, and the resulting solid is purified by chromatography on silica gel .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

5-isopropyl-2-nitrophenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon, or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic aromatic substitution reactions.

Major Products Formed

    Reduction: The major product formed is 5-isopropyl-2-aminophenol.

    Substitution: Depending on the nucleophile used, various substituted phenols can be formed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-isopropyl-2-nitrophenol largely depends on its chemical structure. The nitro group is an electron-withdrawing group, which can influence the reactivity of the phenol ring. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The exact pathways and molecular targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-nitrophenol: Similar structure but lacks the isopropyl group.

    4-nitrophenol: Nitro group positioned differently on the phenol ring.

    2,4-dinitrophenol: Contains two nitro groups, leading to different chemical properties.

Uniqueness

5-isopropyl-2-nitrophenol is unique due to the presence of both the isopropyl and nitro groups, which confer distinct chemical and physical properties. The isopropyl group increases the hydrophobicity and may influence the compound’s reactivity and interactions with other molecules. The nitro group, being an electron-withdrawing group, affects the electron density of the phenol ring, making it more reactive towards certain types of chemical reactions .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-nitro-5-propan-2-ylphenol

InChI

InChI=1S/C9H11NO3/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,11H,1-2H3

InChI Key

QJJGPZTVVISLNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-isopropylphenol (3.00 g, 22 mmol) was dissolved in methylene chloride(40 ml) followed by the addition of sodium nitrate (2.06 g, 24 mmol). The addition of sulfuric acid (25 mL/3M) is then made, followed by addition of a catalytic amount of sodium nitrite. The mixture was allowed to stir. After 24 h, the reaction mixture is diluted with methylene chloride and extracted with water. The organic layer is dried over MgSO4 and filtered. The solvent was evaporated and chromatography of the resulting solid on silica gel (4% MeOH/CH2Cl2) gave the desired product(1.09 g, 27%). 1H NMR (CD3COCD3): d 7.95 (d,1H), 7.62 (d,1H), 7.11 (d, 1H), 2.95 (m, 1H), 1.24 (d, 6H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
27%

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